3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
Overview
Description
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione is a heterocyclic compound with the empirical formula C11H9NO4 and a molecular weight of 219.19 g/mol . This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aromatic amine with a suitable ester, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including those involved in inflammation and cell proliferation . Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbomethoxy group and the tetrahydroisoquinoline core structure make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,8H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCQGFASLAKUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401534 | |
Record name | 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91092-92-1 | |
Record name | 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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